N-Nitrosopropranolol
Overview
Description
Synthesis Analysis
NNP can be synthesized from propranolol in the presence of nitrites and an acidic environment. The optimal conditions for NNP formation include a pH level similar to that found in the human stomach, indicating that the internal conditions within patients undergoing treatment with propranolol could potentially lead to the endogenous formation of NNP. Notably, the synthesis process has been investigated to understand the kinetics and mechanisms underlying the formation of NNP, revealing that the yield of NNP increases linearly with incubation time and propranolol concentration, and exponentially with the concentration of nitrite (Chen & Raisfeld-Danse, 1983).
Molecular Structure Analysis
The molecular structure of NNP has been characterized through various analytical techniques, with studies focusing on its stability under different conditions to assess its potential risk. Although specific details on the molecular structure analysis are not provided in the cited studies, the general approach to understanding NNP involves high-pressure liquid chromatography for detection and kinetic studies to evaluate its formation and stability under simulated physiological conditions.
Chemical Reactions and Properties
NNP's chemical reactions and properties have been explored through studies simulating gastric conditions to assess its formation and stability. The nitrosation of propranolol to form NNP demonstrates the compound's potential to undergo chemical transformations under specific environmental conditions, particularly those mimicking the human stomach's acidic environment. These studies indicate that while NNP formation is possible under certain conditions, the actual risk posed by its formation in vivo may be minimal due to factors such as pH, concentration of reactants, and the presence of dietary components that could inhibit nitrosation (Brambilla, Martelli, & Sottofattori, 1995).
Physical Properties Analysis
The physical properties of NNP, including its stability and reactivity under various conditions, have been a focus of research to determine its behavior in biological systems. Studies have developed methodologies for detecting NNP even in the presence of large quantities of propranolol, facilitating the analysis of its physical properties under conditions that simulate human gastric juice. These analyses are crucial for understanding how NNP might form and persist within the human body, particularly in the stomach where conditions are conducive to nitrosamine formation.
Chemical Properties Analysis
Research on NNP's chemical properties has highlighted the compound's behavior under physiological conditions, with a focus on understanding how factors such as pH and the presence of other substances might influence its formation and stability. The interaction of NNP with other compounds, including potential inhibitors of its formation, provides insight into how the chemical properties of NNP can be influenced by the biological milieu, which is critical for assessing the risk of exposure to NNP through medication or dietary sources.
Chen, J., & Raisfeld-Danse, I. H. (1983). Drug interactions. II. Formation of nitrosamines from therapeutic drugs. Properties and kinetics of the formation of N-nitrosopropranolol from nitrite and the secondary amine propranolol hydrochloride. The Journal of Pharmacology and Experimental Therapeutics, 225(3), 705-712. Link to study.
Brambilla, G., Martelli, A., & Sottofattori, E. (1995). Nitrosation of propranolol under simulated gastric conditions. Carcinogenesis, 16(5), 1239-1242. Link to study.
Scientific Research Applications
Nitrosation in Simulated Gastric Conditions
The nitrosation of propranolol, a beta-adrenergic blocking drug, to form N-nitrosopropranolol has been examined under simulated gastric conditions. This process is significant for understanding the interaction between pharmaceuticals and nitrite in the human stomach. The findings suggest that the formation of N-nitrosopropranolol is influenced by the presence of various components in the gastric juice, such as pepsin and thiocyanate, and is also pH-dependent. The study concludes that the amounts formed in the stomach should not pose a significant carcinogenic risk (Brambilla, Martelli, & Sottofattori, 1995).
Detection and Determination Techniques
A voltammetric sensor was developed for the determination of N-nitrosopropranolol. This sensor, based on a carbon paste electrode impregnated with molecularly imprinted polymer nanoparticles, showcases a novel approach for detecting this compound. The method demonstrates sensitivity and selectivity, highlighting its potential for practical applications in detecting N-nitrosopropranolol in various contexts (Alizadeh & Allahyari, 2013).
High-Performance Liquid Chromatography (HPLC) Studies
HPLC methods have been developed to study the formation of N-nitrosopropranolol in simulated gastric juice from propranolol. This technique allows for a detailed examination of the nitrosation reaction under varying conditions, such as different pH levels and substrate concentrations. The accuracy and precision of this method provide a robust tool for quantifying N-nitrosopropranolol and understanding its formation under various conditions (Sottofattori, Anzaldi, Balbi, & Martelli, 1997).
Formation and Mutagenic Properties
Research has delved into the formation, mutagenic properties, and safety assessment of N-nitrosopropranolol. This includes examining its stability under various conditions, developing methods for detection, and evaluating its potential as a carcinogen. Studies suggest that the compound is unlikely to pose significant health risks under normal conditions in patients (Raisfeld-Danse & Chen, 1983).
Synthesis and Testing
The synthesis of N-nitrosopropranolol and related compounds, and their testing for mutagenicity, provides insights into the chemical nature and potential health impacts of these compounds. This research is crucial for understanding the risks associated with long-term use of certain medications and their interactions within the human body (Zhang, Powell, Nelson, & Wirth, 1983).
Safety And Hazards
N-Nitrosopropranolol is considered a hazard due to its potential mutagenic and carcinogenic properties . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It is classified as having acute toxicity when ingested and is suspected of causing cancer .
Future Directions
There is a need to develop highly sensitive analytical methods for the quantification of N-Nitrosopropranolol in Propranolol API and tablets . This is due to the potential health risks associated with nitrosamine impurities. The FDA has issued guidance on acceptable intake limits for nitrosamine drug substance-related impurities, including N-Nitrosopropranolol . Furthermore, there is ongoing research into the risk assessment for nitrosated pharmaceuticals, which includes N-Nitrosopropranolol .
properties
IUPAC Name |
N-(2-hydroxy-3-naphthalen-1-yloxypropyl)-N-propan-2-ylnitrous amide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-12(2)18(17-20)10-14(19)11-21-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,19H,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYRHXNLIUKPMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(COC1=CC=CC2=CC=CC=C21)O)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301004684 | |
Record name | N-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-N-propan-2-ylnitrous amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301004684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Nitrosopropranolol | |
CAS RN |
84418-35-9 | |
Record name | N-Nitrosopropranolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84418-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Nitrosopropranolol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084418359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-N-propan-2-ylnitrous amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301004684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(naphthalen-1-yloxy)-3-[nitroso(propan-2-yl)amino]propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.